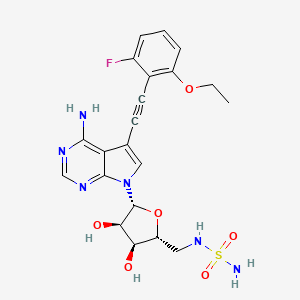
TAS4464
Vue d'ensemble
Description
TAS4464 est un inhibiteur hautement puissant et sélectif de l'enzyme activant NEDD8. Ce composé a montré une activité antitumorale significative dans divers modèles de cancer en supprimant la voie de neddylation, qui est cruciale pour la croissance et la survie des cellules cancéreuses .
Applications De Recherche Scientifique
TAS4464 has been extensively studied for its antitumor properties. It has shown potent antiproliferative activity against various cancer cell lines, including hematologic and solid tumors. The compound has been tested in preclinical models, demonstrating significant antitumor activity with prolonged target inhibition. This compound has also been investigated for its potential use in combination therapies with other anticancer agents, showing synergistic effects in multiple myeloma and acute myeloid leukemia .
Mécanisme D'action
Target of Action
TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE) . NAE is an essential E1 enzyme of the NEDD8 conjugation (neddylation) pathway, which controls cancer cell growth and survival through activation of cullin-RING ubiquitin ligase complexes (CRL) .
Mode of Action
This compound selectively inhibits NAE relative to other E1 enzymes such as the ubiquitin-activating enzyme (UAE) and SUMO-activating enzyme (SAE) . The inhibition of NAE by this compound leads to the suppression of cullin neddylation, which subsequently induces the accumulation of CRL substrates such as CDT1, p27, and phosphorylated IκBα in human cancer cell lines .
Biochemical Pathways
This compound affects both the intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation . In each apoptotic pathway, this compound induces the mRNA transcription of the intrinsic proapoptotic factor NOXA and decreases that of the extrinsic antiapoptotic factor c-FLIP . The signaling pathway of the CRL substrate c-Myc is enriched after this compound treatment .
Pharmacokinetics
A first-in-human phase 1 study of this compound in patients with advanced solid tumors has been conducted . The study investigated the maximum tolerated dose (MTD) of this compound using an accelerated titration design .
Result of Action
This compound has shown antitumor activity in diverse cancer models . It induces apoptotic cell death in various acute myeloid leukemia (AML) cell lines . This compound treatment results in the activation of both the caspase-9-mediated intrinsic apoptotic pathway and caspase-8-mediated extrinsic apoptotic pathway in AML cells . This leads to complete tumor remission in a human AML xenograft model .
Action Environment
The action of this compound can be influenced by environmental factors such as liver function. Abnormal liver function test (LFT) changes were the most common treatment-related adverse events in a phase 1 study . These effects were dose-dependent but considered reversible . Further evaluation of the mechanism of NEDD8-activating enzyme inhibitor-induced abnormal liver function is required .
Analyse Biochimique
Biochemical Properties
TAS4464 inhibits the NEDD8 conjugation (neddylation) pathway, which controls cancer cell growth and survival through the activation of cullin-RING ubiquitin ligase complexes (CRLs) . By inhibiting NAE, this compound leads to the inactivation of CRLs and the subsequent accumulation of its substrate proteins .
Cellular Effects
This compound has been shown to induce apoptotic cell death in various acute myeloid leukemia (AML) cell lines . It also has widespread antiproliferative activity not only for cancer cell lines, but also for patient-derived tumor cells .
Molecular Mechanism
This compound’s mechanism of action involves the inhibition of NAE, leading to the inactivation of CRLs and the accumulation of its substrate proteins . This results in the activation of both the caspase-9-mediated intrinsic apoptotic pathway and the caspase-8-mediated extrinsic apoptotic pathway in AML cells .
Temporal Effects in Laboratory Settings
The antiproliferative effects of this compound increase in a dose- and time-dependent manner, plateauing after 24 hours . It also shows prolonged target inhibition in human tumor xenograft mouse models .
Dosage Effects in Animal Models
In animal models, this compound administration led to prominent antitumor activity in multiple human tumor xenograft mouse models including both hematologic and solid tumors without marked weight loss .
Metabolic Pathways
This compound is involved in the neddylation pathway, a post-translational modification process that controls the stability and activity of its target proteins .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles de TAS4464 ne sont pas détaillées de manière exhaustive dans la littérature accessible au public. Il est connu que this compound est un inhibiteur de petite molécule conçu pour cibler l'enzyme activant NEDD8. Les méthodes de production industrielle impliquent généralement des techniques de synthèse organique complexes, comprenant plusieurs étapes de réactions chimiques, de purification et de caractérisation afin de garantir la puissance et la sélectivité du composé .
Analyse Des Réactions Chimiques
TAS4464 subit plusieurs types de réactions chimiques, principalement axées sur son interaction avec l'enzyme activant NEDD8. Le composé forme un adduit avec NEDD8, ce qui conduit à l'inhibition de l'activité de l'enzyme. Cette inhibition entraîne l'accumulation de substrats de ligase à ubiquitine cullin-RING, qui sont cruciaux pour la dégradation des protéines impliquées dans la régulation du cycle cellulaire et l'apoptose .
Applications de la recherche scientifique
This compound a été étudié de manière approfondie pour ses propriétés antitumorales. Il a montré une activité antiproliférative puissante contre diverses lignées de cellules cancéreuses, y compris les tumeurs hématologiques et solides. Le composé a été testé dans des modèles précliniques, démontrant une activité antitumorale significative avec une inhibition prolongée de la cible. This compound a également été étudié pour son utilisation potentielle dans des thérapies combinées avec d'autres agents anticancéreux, montrant des effets synergiques dans le myélome multiple et la leucémie aiguë myéloïde .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'enzyme activant NEDD8. Cette inhibition empêche le transfert de NEDD8 vers son enzyme E2, UBE2M, bloquant ainsi la voie de neddylation. L'inhibition de la neddylation entraîne l'accumulation de substrats de ligase à ubiquitine cullin-RING, tels que CDT1, p27 et IκBα phosphorylée, qui sont impliqués dans la régulation du cycle cellulaire et l'apoptose. This compound active également les voies apoptotiques intrinsèques et extrinsèques via la régulation médiée par c-Myc .
Comparaison Avec Des Composés Similaires
TAS4464 est comparé à d'autres inhibiteurs de l'enzyme activant NEDD8, tels que MLN4924. This compound a montré des effets inhibiteurs et une sélectivité plus importants par rapport à MLN4924, ce qui en fait un agent plus puissant et prometteur pour la thérapie contre le cancer. D'autres composés similaires comprennent les inhibiteurs covalents de l'enzyme activant NEDD8, qui ont été introduits dans des essais cliniques pour la thérapie contre le cancer .
Références
Propriétés
IUPAC Name |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O6S/c1-2-33-14-5-3-4-13(22)12(14)7-6-11-9-28(20-16(11)19(23)25-10-26-20)21-18(30)17(29)15(34-21)8-27-35(24,31)32/h3-5,9-10,15,17-18,21,27,29-30H,2,8H2,1H3,(H2,23,25,26)(H2,24,31,32)/t15-,17-,18-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTRUHFXPVXWRD-QTQZEZTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CNS(=O)(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CNS(=O)(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


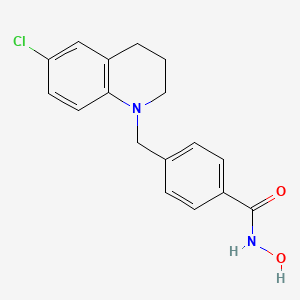

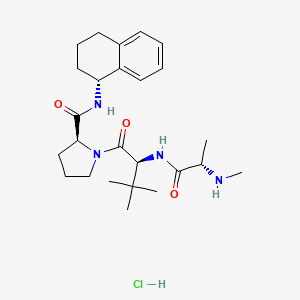
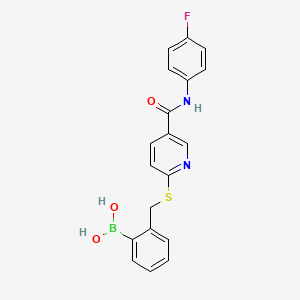
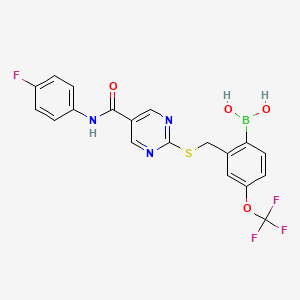
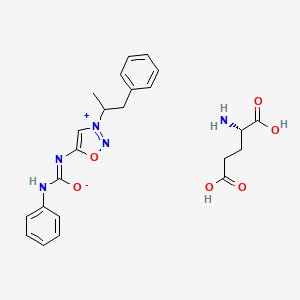
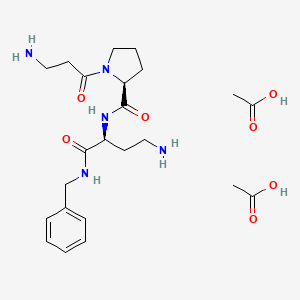
![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)
![5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide](/img/structure/B611101.png)

